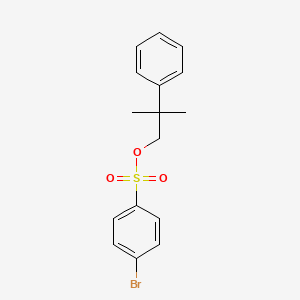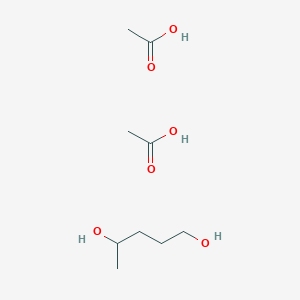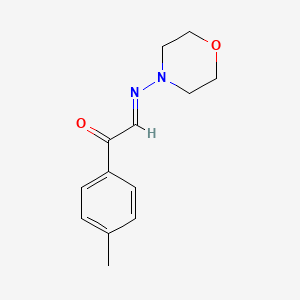
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a naphthofuran moiety, and a phenoxyethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the methoxy and phenyl groups. The final steps involve the attachment of the pyrrolidine ring and the phenoxyethyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives and naphthofuran-based molecules. Examples are:
- Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride
- This compound
Uniqueness
What sets this compound apart is its unique combination of structural elements The presence of the naphthofuran moiety, along with the methoxy and phenyl groups, provides distinct chemical and biological properties that are not commonly found in other compounds
Propriétés
Numéro CAS |
25433-87-8 |
|---|---|
Formule moléculaire |
C31H30ClNO3 |
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
1-[2-[4-(7-methoxy-2-phenylbenzo[e][1]benzofuran-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H29NO3.ClH/c1-33-26-14-15-27-24(21-26)11-16-28-30(27)29(31(35-28)23-7-3-2-4-8-23)22-9-12-25(13-10-22)34-20-19-32-17-5-6-18-32;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H |
Clé InChI |
PLNKYFSMAUHRKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3C4=CC=C(C=C4)OCCN5CCCC5)C6=CC=CC=C6.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


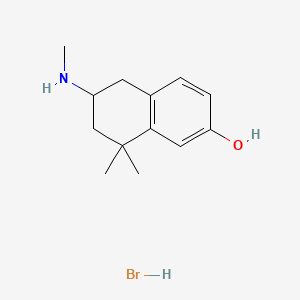
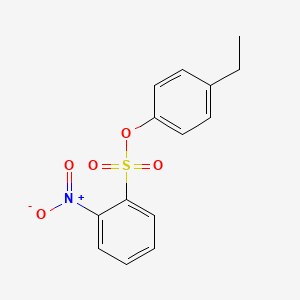
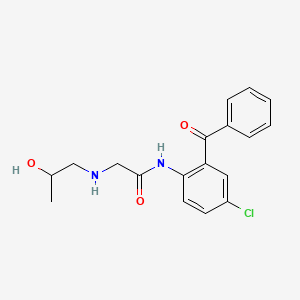
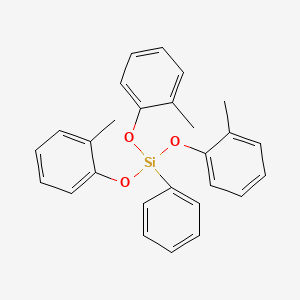
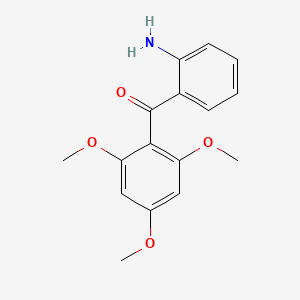
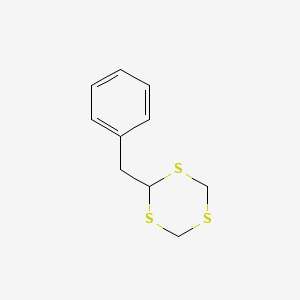
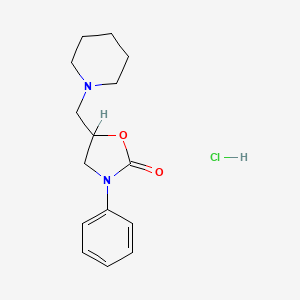
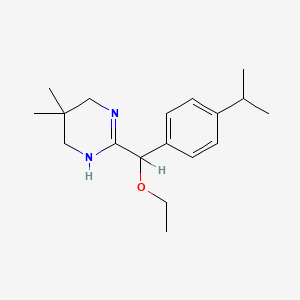
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
